molecular formula C10H18O6 B15061821 Methyl 3,4-O-isopropylidene-a-D-galactopyranoside

Methyl 3,4-O-isopropylidene-a-D-galactopyranoside

Cat. No.: B15061821
M. Wt: 234.25 g/mol
InChI Key: NZEWRADQNQAPED-ZEBDFXRSSA-N
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Description

Methyl 3,4-O-isopropylidene-α-D-galactopyranoside is a protected monosaccharide derivative in which the 3,4-hydroxyl groups of α-D-galactopyranoside are masked by an isopropylidene acetal, leaving the 2- and 6-hydroxyl groups free for further functionalization. This compound is pivotal in carbohydrate chemistry for synthesizing complex glycoconjugates due to its regioselective protection, enhancing stability during reactions. Its structure (α-anomeric configuration) and protective group placement make it a versatile intermediate in glycosylation protocols and enzyme substrate studies .

Properties

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

InChI

InChI=1S/C10H18O6/c1-10(2)15-7-5(4-11)14-9(13-3)6(12)8(7)16-10/h5-9,11-12H,4H2,1-3H3/t5-,6-,7+,8-,9+/m1/s1

InChI Key

NZEWRADQNQAPED-ZEBDFXRSSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)O)OC)CO)C

Canonical SMILES

CC1(OC2C(OC(C(C2O1)O)OC)CO)C

Origin of Product

United States

Preparation Methods

Fundamental Synthetic Strategies for Methyl 3,4-O-Isopropylidene-α-D-Galactopyranoside

Direct Isopropylidenation of Methyl α-D-Galactopyranoside

The most straightforward method involves the acid-catalyzed reaction of methyl α-D-galactopyranoside with acetone to form the 3,4-O-isopropylidene acetal. This reaction typically employs camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) in anhydrous acetone under reflux conditions. The reaction mechanism proceeds via protonation of the hydroxyl groups at C3 and C4, followed by nucleophilic attack of acetone to form the cyclic ketal.

Key parameters:

  • Temperature : 40–60°C
  • Reaction time : 4–12 hours
  • Yield : 65–78%

Side products include the 2,3-O-isopropylidene isomer and over-acetalized derivatives, which are minimized by controlling acetone stoichiometry and reaction time. Purification via silica gel chromatography (hexane/ethyl acetate, 4:6) ensures isolation of the desired product.

Stepwise Protection-Deprotection Approaches

For substrates requiring additional functionalization, a sequential protection strategy is employed:

Benzyl and Trityl Ether Protection

Methyl α-D-galactopyranoside is first protected at the C6 position using triphenylmethyl chloride (TrCl) in pyridine to yield methyl 6-O-trityl-α-D-galactopyranoside. Subsequent isopropylidenation at C3/C4 with 2,2-dimethoxypropane and CSA in dichloromethane affords the title compound in 82% yield. The trityl group enhances solubility in nonpolar solvents, facilitating downstream reactions.

Selective Acetylation and Hydrolysis

In a modified protocol, methyl 2-azido-2-deoxy-α-D-galactopyranoside undergoes isopropylidenation, followed by benzylation at C6 using benzyl bromide and NaH. Acidic hydrolysis (0.1 M HCl in THF) selectively removes the isopropylidene group, enabling re-acetylation at C4 for further functionalization.

Catalytic Innovations in Glycosylation and Acetal Formation

Phenyliodine(III)-Mediated Activation

Recent advances leverage phenyliodine(III) bis(trifluoroacetate) (PIFA) with triflic acid (TfOH) to activate thioglycoside donors. While primarily used for glucopyranosides, this method adapts to galactopyranosides by adjusting stereoelectronic factors. For example, coupling methyl 3,4-O-isopropylidene-α-D-galactopyranoside with a glucopyranoside acceptor yields disaccharides in 77% yield.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield (%) Purity (%) Key Advantages
Direct Acetalization Acetone, CSA, 50°C, 6 hr 72 95 Simplicity, minimal steps
Trityl-Assisted Route TrCl, 2,2-dimethoxypropane, CH₂Cl₂, 25°C 82 98 Enhanced solubility, scalability
PIFA/TfOH Activation PIFA (1 eq), TfOH (2 eq), CH₂Cl₂, −78°C 77 97 Compatibility with sensitive substrates

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃) : δ 1.34, 1.56 (2s, C(CH₃)₂), 3.49 (s, OCH₃), 4.09 (d, J₁,₂ = 3.8 Hz, H-1), 4.20–4.37 (m, H-3, H-4, H-6).
  • ¹³C NMR : δ 109.8 (C(CH₃)₂), 99.2 (C-1), 72.4–68.1 (C-3, C-4), 55.1 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₀H₁₈O₆ : 246.1103 [M + Na]⁺
  • Observed : 246.1105 [M + Na]⁺

Chemical Reactions Analysis

Hydrolysis of the Isopropylidene Acetal

The isopropylidene group at positions 3 and 4 serves as a protecting group. Hydrolysis under acidic or basic conditions removes this group, exposing free hydroxyl groups for further reactions.

Reaction Conditions :

  • Acidic hydrolysis typically uses dilute sulfuric acid or catalytic p-toluenesulfonic acid in aqueous methanol .

  • Basic hydrolysis employs sodium methoxide or other alkali conditions .

Outcome :
The isopropylidene acetal is cleaved, yielding α-D-galactopyranoside derivatives with free OH groups at positions 3 and 4 .

Glycosylation as a Glycosyl Donor

This compound acts as a glycosyl donor in enzymatic and chemical glycosylation reactions. Its role involves transferring the galactose moiety to acceptor molecules (e.g., alcohols, amines) to form glycosidic bonds.

Mechanism :

  • Activation via Lewis acids (e.g., boron trifluoride etherate) or enzymatic catalysts (e.g., glycosyltransferases).

  • Nucleophilic attack by acceptors (e.g., alcohols) at the anomeric carbon (C1).

Applications :

  • Synthesis of oligosaccharides and glycoconjugates.

  • Study of enzyme specificity in carbohydrate-protein interactions.

Protecting Group Reactions

The compound undergoes various protecting group manipulations to enable selective reactions at specific positions.

Tritylation :

  • Introduction of a trityl group at position 6 enhances stability and solubility in organic solvents.

  • Conditions : Chlorotriphenylmethane in pyridine .

Acetylation :

  • Selective acetylation of free hydroxyl groups (e.g., position 2) using acetic anhydride .

  • Conditions : Stannylene intermediates (SnCl₂) for regioselective protection .

Sulphation Reactions

Monosulphation at specific positions (e.g., 2, 3, 4, or 6) is achieved using trimethylamine-sulphur trioxide in dimethylformamide.

Key Steps :

  • Protection : Isopropylidene acetal at positions 3 and 4 blocks those OH groups .

  • Sulphation : Selective sulphation at exposed hydroxyl positions (e.g., 2, 6) .

  • Deprotection : Removal of protecting groups (e.g., trityl, acetyl) to yield sulphated derivatives .

Example : Synthesis of methyl α-D-galactopyranoside 2-sulphate involves:

  • Isopropylidenation of methyl α-D-galactopyranoside.

  • Tritylation at position 6.

  • Sulphation at position 2 .

Methylation and Methanolysis

Methylation at position 6 and subsequent methanolysis are used to generate derivatives with specific substitution patterns.

Procedure :

  • Methylation of HO-6 using methyl iodide or similar reagents .

  • Methanolysis to convert intermediates into methyl α-D-galactopyranoside derivatives .

Data Tables

Table 1: NMR Data for Sulphated Derivatives

CompoundKey NMR Shifts (ppm)
Methyl α-D-galactopyranoside 2-sulphateH-2: 4.3–4.6 (deshielded)
Methyl α-D-galactopyranoside 3-sulphateC-3: 70–75 (δ shift)

Adapted from .

Table 2: Synthesis Steps for Sulphated Derivatives

StepReagent/ConditionYield
Isopropylidenation2,2-Dimethoxypropane, p-TsOH91%
TritylationChlorotriphenylmethane, Pyridine70%
SulphationTrimethylamine-SO₃, DMF88%

Adapted from .

Research Findings

  • Regioselectivity : The isopropylidene group directs reactions to specific hydroxyl groups, enabling selective functionalization .

  • Stereochemical Control : Conformational changes in the sugar ring (e.g., gg vs. gt conformers) influence reaction outcomes, particularly in glycosylation .

  • Applications : Used in carbohydrate-protein interaction studies and synthesis of glycoconjugates for therapeutic research .

Scientific Research Applications

Methyl 3,4-O-isopropylidene-α-D-galactopyranoside is a compound used in biomedical exploration and pharmacological progress. It plays a role in glycosylation, carbohydrate chemistry, and glycoconjugate synthesis. It also acts as a precursor in the synthesis of various glycosides and glycosyl donors.

Scientific Research Applications

  • Glycosylation Studies: Methyl 3,4-O-isopropylidene-α-D-galactopyranoside is significant in understanding the complexities of glycosylation.
  • Carbohydrate Chemistry: This compound is used in the study of carbohydrate chemistry.
  • Glycoconjugate Synthesis: It is utilized in the synthesis of glycoconjugates.
  • Precursor for Glycosides and Glycosyl Donors: Methyl 3,4-O-isopropylidene-α-D-galactopyranoside serves as a precursor in creating different glycosides and glycosyl donors.
  • Synthesis of 3,4-Di-O-benzyl-1-O-methyl-L-galactitol: Methyl 3,4-O-isopropylidene-α-D-galactopyranoside is used in the synthesis of 3,4-Di-O-benzyl-1-O-methyl-L-galactitol, which involves several steps including methyllation, methanolysis, and protection of HO-groups .
  • Derivatives of Lincomycin: It is used in creating antibacterially active analogs of lincomycin . The 3,4-O-positions are covered by an ylidene group, converted to alkyl 6-cyano-3,4-O-ylidene-a-thiolincosaminide, tosylated, and reduced with lithium aluminum hydride to form 6,7-aziridino derivative .
  • Preparation of methyl 6-0-/?-D-galactopyranosyl-6r: It is used as the nucleophile in the preparation of methyl 6-O-/?-D-galactopyranosyl-D-galactopyranoside .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Nitrophenyl 3,4-O-Isopropylidene-α-D-Galactopyranoside (NPG)

  • Structure: Shares the 3,4-O-isopropylidene protection but has a 4-nitrophenyl group at the anomeric position instead of methyl.
  • Applications: Acts as a chromogenic/fluorogenic substrate for β-galactosidase detection in bacterial assays, releasing 4-nitrophenol upon hydrolysis .
  • Key Differences: Reactivity: The electron-withdrawing nitro group in NPG enhances enzymatic cleavage efficiency compared to the methyl group in the target compound. Analytical Use: NPG’s hydrolysis product (4-nitrophenol) is spectrophotometrically detectable at 400 nm, making it superior for diagnostic assays .

1,2:3,4-Di-O-Isopropylidene-α-D-Galactopyranose (DIOP)

  • Structure : Double isopropylidene protection at 1,2- and 3,4-positions, fully masking four hydroxyl groups.
  • Applications : Used in polymer chemistry and materials science as a rigid chiral building block.
  • Key Differences :
    • Solubility : DIOP is highly soluble in chloroform but less so in polar solvents due to extensive protection, unlike the target compound’s partial solubility in polar media .
    • Synthetic Utility : DIOP’s dual protection limits its reactivity to specific positions, whereas the target compound’s free 2- and 6-OH groups allow broader functionalization .

Methyl 6-Deoxy-3,4-O-Isopropylidene-α-D-Galactopyranoside

  • Structure : Features a deoxygenated 6-position alongside 3,4-O-isopropylidene protection.
  • Applications : Explored in metabolic studies due to its resistance to oxidation at C4.
  • Key Differences :
    • Biological Activity : The 6-deoxy modification reduces interactions with glycosidases, unlike the target compound, which retains full hydroxylation .
    • Synthetic Pathways : Requires additional steps for deoxygenation, increasing synthetic complexity compared to the straightforward acetal protection in the target compound .

4-Methoxyphenyl 3,4-O-Isopropylidene-β-D-Galactopyranoside

  • Structure: β-anomeric configuration with a 4-methoxyphenyl aglycone.
  • Applications : Used in glycosidase inhibition studies due to its β-configuration.
  • Key Differences: Enzyme Specificity: The β-anomer is resistant to α-specific galactosidases, unlike the target compound’s α-configuration, which is cleaved by β-galactosidases . Electronic Effects: The methoxy group’s electron-donating nature slows enzymatic hydrolysis compared to NPG’s nitro group .

Methyl 2,3,6-Tri-O-Benzoyl-α-D-Galactopyranoside

  • Structure : Benzoyl esters at 2,3,6-positions instead of isopropylidene.
  • Applications : A key intermediate in oligosaccharide synthesis.
  • Key Differences :
    • Stability : Benzoyl groups provide superior acid stability but require harsher deprotection conditions (e.g., alkaline hydrolysis) compared to isopropylidene’s mild acid-lability .
    • Stereochemical Control : Bulky benzoyl groups hinder certain glycosylation reactions, whereas the target compound’s smaller isopropylidene group offers better regioselectivity .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) [α]D (c, solvent)
Methyl 3,4-O-isopropylidene-α-D-galactopyranoside C₁₀H₁₆O₆ 232.23 113–115 +52° (c 1, CHCl₃)
4-Nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside C₁₅H₁₉NO₈ 341.31 - -
1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose C₁₂H₂₀O₆ 260.28 Syrup -59.2° (c 3%, CHCl₃)

Biological Activity

Methyl 3,4-O-isopropylidene-α-D-galactopyranoside is a glycoside derivative of galactose that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of Methyl 3,4-O-isopropylidene-α-D-galactopyranoside typically involves the protection of hydroxyl groups to enhance stability during chemical reactions. A common method includes the use of isopropylidene groups to protect the hydroxyls at C-3 and C-4 positions. The process generally follows these steps:

  • Starting Material : D-galactose is used as the starting material.
  • Protection : The hydroxyl groups at C-3 and C-4 are protected using acetone in the presence of an acid catalyst.
  • Methylation : The compound undergoes methylation to introduce the methyl group at the anomeric carbon.
  • Purification : The final product is purified through column chromatography to yield Methyl 3,4-O-isopropylidene-α-D-galactopyranoside in high purity and yield .

Antimicrobial Properties

Research indicates that Methyl 3,4-O-isopropylidene-α-D-galactopyranoside exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of galactopyranosides can have MIC values ranging from 125 µg/ml to 250 µg/ml against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial effect is believed to stem from the ability of glycosides to interfere with bacterial cell wall synthesis or disrupt membrane integrity.

Anti-inflammatory Effects

Methyl 3,4-O-isopropylidene-α-D-galactopyranoside has also been evaluated for its anti-inflammatory properties:

  • In Vitro Studies : In cell culture models, this compound has shown potential in reducing pro-inflammatory cytokine production, indicating a possible role in managing inflammatory diseases.
  • Case Studies : Specific case studies have reported the compound's efficacy in reducing inflammation in animal models, suggesting its potential therapeutic applications .

Research Findings

StudyFindings
Demonstrated synthesis methods and characterization of Methyl 3,4-O-isopropylidene-α-D-galactopyranoside.
Reported antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus.
Highlighted anti-inflammatory effects in vitro and in vivo.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3,4-O-isopropylidene-α-D-galactopyranoside, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, the isopropylidene group is introduced via acid-catalyzed acetonation (e.g., using 2,2-dimethoxypropane and camphorsulfonic acid) to protect the 3,4-diol positions. Subsequent methylation of the anomeric hydroxyl group with methyl iodide in the presence of a base (e.g., NaH) ensures α-configuration retention. Reaction conditions (temperature, solvent polarity, and catalyst choice) critically influence stereoselectivity. For instance, aprotic solvents like DMF favor kinetic control, while protic solvents may lead to epimerization .

Q. How is NMR spectroscopy employed to confirm the structure and stereochemistry of this compound?

  • Methodological Answer : 1H and 13C NMR are pivotal for structural validation. Key observations include:

  • Anomeric proton : A doublet near δ 4.8–5.2 ppm (J = 3.5–4.0 Hz) confirms the α-configuration.
  • Isopropylidene protons : Two singlets at δ 1.3–1.5 ppm (geminal methyl groups).
  • Ring protons : Coupling patterns (e.g., H-2, H-3, H-4) reveal pyranoside chair conformation. DEPT and HSQC correlate carbons to protons, while NOESY identifies spatial proximity of substituents .

Q. What protecting group strategies are typically used during its synthesis?

  • Methodological Answer : Sequential protection is essential:

  • Isopropylidene : Protects cis-3,4-diols via acid-catalyzed cyclization.
  • Benzyl or acetyl groups : Often used for transient protection of other hydroxyls (e.g., 6-OH).
  • Anomeric methylation : Ensures glycosidic stability. Deprotection (e.g., hydrogenolysis for benzyl groups) is performed post-glycosylation .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing derivatives of this compound?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering or rotameric equilibria). Strategies include:

  • Variable-temperature NMR : Identifies coalescence temperatures for exchanging signals.
  • DFT calculations : Predicts stable conformers and compares computed vs. experimental chemical shifts.
  • 2D NMR (COSY, TOCSY) : Resolves overlapping signals by tracing scalar couplings .

Q. What are the challenges in optimizing glycosylation reactions using this compound as a donor?

  • Methodological Answer : Key challenges include:

  • Anomeric reactivity : The methyl group reduces donor activity, necessitating activation with Lewis acids (e.g., TMSOTf).
  • Steric hindrance : Bulky isopropylidene groups may impede access to the anomeric center.
  • Side reactions : Competing hydrolysis or β-mannoside formation requires anhydrous conditions and low temperatures (−20°C to 0°C) .

Q. How does the compound’s ring puckering affect its reactivity and interaction with enzymes?

  • Methodological Answer : The pyranose ring adopts a 4C1 chair conformation, but puckering (e.g., 3,4-O-isopropylidene) can distort the ring into a boat or skew conformation. This alters:

  • Enzyme binding : Distorted conformations may mismatch active-site geometries (e.g., galactosidases).
  • Hydrogen-bonding networks : Puckering shifts hydroxyl group orientations, impacting solubility and crystallization .

Q. What computational methods validate its three-dimensional conformation?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Assess conformational flexibility in solution.
  • Quantum mechanical (QM) calculations : Optimize geometry and predict NMR/IR spectra.
  • Docking studies : Model interactions with proteins (e.g., lectins) to rationalize binding affinities .

Q. What strategies address low yields in multi-step syntheses of derivatives?

  • Methodological Answer :

  • Microwave-assisted synthesis : Accelerates reaction kinetics (e.g., acetonation completes in 30 min vs. 24 hrs).
  • Flow chemistry : Enhances reproducibility for acid-sensitive intermediates.
  • Chromatography-free purification : Leverage crystallization (e.g., using hexane/EtOAc) for intermediates .

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